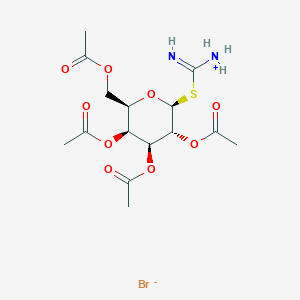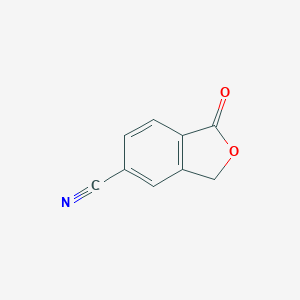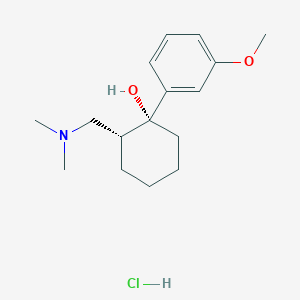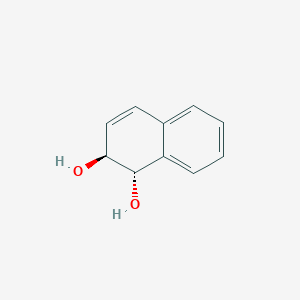
3-Hydroxy-3-methylglutaric anhydride
Übersicht
Beschreibung
3-Hydroxy-3-methylglutaric anhydride is a 3-Alkyl-3-hydroxyglutaric acid which is a new class of hypocholesterolemic HMGCR (HMG CoA reductase) inhibitors . It is also a precursor used in the synthesis of HMG-CoA . It is associated with a rare autosomal recessive disorder known as 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), which is characterized by metabolic acidosis without ketonuria, hypoglycemia, and a characteristic pattern of elevated urinary organic acid metabolites .
Synthesis Analysis
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate . 3-hydroxy-3-Methylglutaric anhydride is used in the synthesis of HMG-CoA and has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-methylglutaric anhydride is C6H8O4, and its molecular weight is 144.13 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-hydroxy-3-Methylglutaric anhydride is involved in the formation of a carbon–carbon bond by activating the methyl group of an acetylated cysteine . This reaction is essential in Gram-positive bacteria and represents the first committed step in human cholesterol biosynthesis .Wissenschaftliche Forschungsanwendungen
Metabolic Effects : Treatment with 3-hydroxy-3-methylglutarate can decrease plasma ketone bodies and triglycerides, while slightly enhancing HDL-cholesterol in diabetic rats, indicating its potential in managing metabolic disturbances (Francesconi et al., 1987).
Understanding Genetic Disorders : Advances in research on 3-hydroxy-3-methylglutaric aciduria have improved understanding of its pathogenesis, clinical manifestations, diagnosis, and treatment options, enhancing clinical diagnosis and treatment (Wang, Zhang, & Yang, 2018).
Impact on Urinary and Plasma Organic Acids : A study showed that 3-hydroxy-3-methylglutaric aciduria affects urinary and plasma organic acids in dizygotic twin siblings, with varying symptoms (Tracey, Stacey, & Chalmers, 1983).
Leucodystrophy and Treatment : Late onset 3-hydroxy-3-methylglutaric aciduria can cause leucodystrophy, but treatment with L-carnitine and glucose can improve symptoms (Ma et al., 2011).
Reduction of DNA Damage : L-carnitine supplementation significantly reduces DNA damage and oxidative stress in patients with 3-hydroxy-3-methylglutaric aciduria, improving overall health (Delgado et al., 2019).
Prenatal Diagnosis : Prenatal diagnosis of 3-Hydroxy-3-methylglutaric aciduria is crucial for preventing severe episodes of Reye's syndrome and ensuring a healthy pregnancy (Chalmers et al., 1989).
Genetic Defects in Ketogenesis and Leucine Catabolism : The condition is characterized by severe neurological damage, with treatment mainly focusing on restricted leucine or low-protein diets and L-carnitine addition (Dodelson de Kremer et al., 1992).
Hydrolysis Monitoring : Methyl group rotation in 3-methylglutaric anhydride can be observed independently and simultaneously at low temperatures, revealing differences in activation energies and particle sizes, which is significant in chemical analysis (Beckmann et al., 2017).
Wirkmechanismus
3-hydroxy-3-methylglutaric anhydride is associated with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which mediates the rate-limiting step in cholesterol synthesis . This compound is a precursor used in the synthesis of HMG-CoA . It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase .
Safety and Hazards
3-Hydroxy-3-methylglutaric anhydride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions of 3-Hydroxy-3-methylglutaric anhydride research could involve further exploration of its role in cholesterol biosynthesis and its potential as a hypocholesterolemic HMGCR inhibitor . Additionally, improved methods for the synthesis of HMG-CoA, the substrate precursor of HMG-CoA reductase, have been suggested .
Eigenschaften
IUPAC Name |
4-hydroxy-4-methyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412429 | |
| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylglutaric anhydride | |
CAS RN |
34695-32-4 | |
| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)


![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)




